molecular formula C33H44ClF3N6O5S B1192468 c-Ceritinib TFA salt

c-Ceritinib TFA salt

Cat. No.: B1192468
M. Wt: 729.26
InChI Key: FKBMBECSPDIAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

c-Ceritinib TFA salt is a chemically modified, coupleable analog of the ALK inhibitor Ceritinib, designed for advanced chemical proteomics and systems biology research . This affinity probe is a critical tool for elucidating the polypharmacology of kinase inhibitors, enabling the identification of both canonical and non-canonical cellular targets through pulldown assays and mass spectrometry analysis . Studies with c-Ceritinib have been instrumental in revealing that the parent drug, Ceritinib, exerts anti-proliferative effects in certain cancer models through a multi-kinase mechanism involving off-targets such as FAK1 and RSK1/2, beyond its primary target, ALK . This makes this compound an invaluable compound for researchers studying complex kinase signaling networks, drug repurposing, and resistance mechanisms in diseases like non-small cell lung cancer (NSCLC) . The trifluoroacetate (TFA) salt form enhances the compound's stability and solubility for experimental applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C33H44ClF3N6O5S

Molecular Weight

729.26

IUPAC Name

2-N-[4-[1-(3-Aminopropyl)piperidin-4-yl]-5-methyl-2-propan-2-yloxyphenyl]-5-chloro-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine TFA salt

InChI

InChI=1S/C31H43ClN6O3S.C2HF3O2/c1-20(2)41-28-18-24(23-11-15-38(16-12-23)14-8-13-33)22(5)17-27(28)36-31-34-19-25(32)30(37-31)35-26-9-6-7-10-29(26)42(39,40)21(3)4;3-2(4,5)1(6)7/h6-7,9-10,17-21,23H,8,11-16,33H2,1-5H3,(H2,34,35,36,37);(H,6,7)

InChI Key

FKBMBECSPDIAOT-UHFFFAOYSA-N

SMILES

ClC1=CN=C(NC2=C(OC(C)C)C=C(C3CCN(CCCN)CC3)C(C)=C2)N=C1NC4=CC=CC=C4S(=O)(C(C)C)=O.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Coupleable ceritinib;  c-Ceritinib TFA salt

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Treatment of ALK-Positive NSCLC : c-Ceritinib has been extensively studied for its efficacy in patients with ALK-positive NSCLC. Clinical trials have demonstrated significant improvements in progression-free survival compared to traditional chemotherapy regimens. For example, patients previously treated with crizotinib exhibited prolonged progression-free survival when switched to c-Ceritinib therapy .
  • Resistance Mechanism Overcoming : Research indicates that c-Ceritinib may overcome resistance mechanisms associated with other ALK inhibitors. In studies involving cancer-associated fibroblasts (CAFs), c-Ceritinib was shown to maintain its efficacy even in resistant tumor microenvironments . This suggests a potential role for c-Ceritinib in combination therapies aimed at enhancing overall treatment effectiveness.
  • Polypharmacology and Off-Target Effects : Recent investigations have revealed that c-Ceritinib exhibits activity beyond ALK inhibition. It has demonstrated antiproliferative effects in various NSCLC cell lines independent of ALK expression, indicating potential applications in treating other cancer types as well . This polypharmacological profile opens avenues for repurposing c-Ceritinib in different oncological contexts.

Case Study 1: Efficacy in Advanced NSCLC

In a clinical trial involving patients with advanced ALK-positive NSCLC, c-Ceritinib showed an overall response rate of approximately 60%, with many patients achieving partial responses. Side effects were manageable and included gastrointestinal disturbances and liver enzyme elevations .

Case Study 2: Overcoming Crizotinib Resistance

A cohort study assessed the impact of switching from crizotinib to c-Ceritinib in patients who developed resistance to crizotinib. The results indicated a median progression-free survival extension by up to four months post-switch, highlighting the importance of c-Ceritinib as a second-line treatment option .

Comparative Data Table

Characteristic c-Ceritinib TFA Salt Crizotinib
Target ALKALK
Efficacy Rate ~60%~70%
Progression-Free Survival Up to 4 months extensionVaries (shorter)
Resistance Management Effective against CAF resistanceLimited effectiveness
Side Effects Gastrointestinal issuesVisual disturbances

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of TFA Salts in Pharmaceutical Compounds

Compound Biological Activity TFA Salt Utility Key Findings References
c-Ceritinib TFA ALK inhibition (NSCLC) Enhances solubility; stabilizes during synthesis TFA salts improve HPLC purification but may require conversion for in vivo use .
CCG205432 TFA Broad-spectrum antiviral (RNA viruses) Retained in formulations for potency TFA salt form maintains inhibitory activity (~1 µM IC50) against RNA viruses .
Makaluvamine A/K Anticancer (topoisomerase II inhibition) Facilitates final product isolation TFA removal via ion exchange critical for reducing cytotoxicity .
Gly.3AQ/Asn.8AQ Fluorescent sensor development Stabilizes zwitterionic intermediates TFA optimizes chromatographic retention in HPLC separations .

Key Comparative Insights

Synthesis and Purification TFA salts are universally favored in HPLC purification due to their ability to enhance peak resolution and reduce nonspecific interactions. For example, CCG205432 TFA salt retains antiviral efficacy after purification, while Makaluvamine A/K requires TFA removal to mitigate cytotoxicity . c-Ceritinib TFA salt likely follows this paradigm, where TFA aids in isolation but necessitates conversion to acetate or HCl salts for preclinical studies to avoid TFA-associated artifacts .

Biological Activity and Salt Form Impact

  • TFA counterions can alter pharmacokinetics. In CCG205432, the TFA salt form directly correlates with antiviral potency, whereas residual TFA in peptides (e.g., Gly.3AQ) may suppress cellular responses unless replaced with acetate .
  • For c-Ceritinib, residual TFA in formulations could theoretically interfere with ALK binding kinetics or induce off-target effects, though this is mitigated in clinical-grade products through ion exchange .

While drug-derived TFA contributions are minor, regulatory scrutiny over TFA in pharmaceuticals is increasing .

Research Findings and Data

  • TFA Removal Efficiency : Post-synthesis, TFA content in peptides can be reduced from >5% to <1% via ion exchange, critical for cell-based assays .
  • Chromatographic Optimization : TFA concentrations >0.05% in mobile phases improve retention of zwitterionic compounds (e.g., Gly.3AQ) by enhancing hydrophobicity, a principle applicable to c-Ceritinib purification .

Preparation Methods

Preparation of the Pyrimidine-Aniline Core

The pyrimidine-aniline core is synthesized via a palladium-catalyzed Buchwald-Hartwig amination between 2,4,5-trichloropyrimidine and a substituted aniline. Patent CN105272921A describes a microwave-assisted coupling of 2-isopropylsulfonyl-aniline with 2,4,5-trichloropyrimidine, yielding 2,5-bis-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine. Key conditions include:

  • Catalyst : Pd(OAc)2_2/XantPhos

  • Solvent : iPrOH at 100°C under microwave irradiation

  • Yield : 85% after silica gel chromatography.

Synthesis of the Piperidine-Isopropoxybenzene Subunit

The piperidine fragment is prepared through a nitro reduction and Boc protection sequence. As detailed in US10604505B2, 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine undergoes hydrogenation over PtO2_2 to yield the amine, which is then protected with Boc anhydride. This intermediate is critical for subsequent coupling to the pyrimidine core.

Final Coupling and Salt Formation

Coupling of Linker-Modified Intermediate

The linker-bearing ceritinib derivative is reacted with trifluoroacetic acid (TFA) to form the TFA salt. Patent WO2017041771A1 details salt formation by dissolving the free base in dichloromethane, adding TFA (3 equiv.), and precipitating with diethyl ether.

Purification and Characterization

Final purification employs reverse-phase HPLC with the following gradient:

Time (min)Mobile Phase B (%)
045
955
1285
1545
200

Purity exceeds 99% as confirmed by HPLC and LC-MS.

Analytical Data and Validation

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.45 (s, 1H, pyrimidine-H), 7.98–7.82 (m, 4H, aryl-H), 4.65–4.58 (m, 1H, isopropoxy), 3.45–3.20 (m, 4H, piperidine), 2.95 (s, 3H, linker-CH2_2), 1.32 (d, J = 6.0 Hz, 6H, isopropyl).

  • HRMS : m/z calculated for C33H44ClN6O5S\text{C}_{33}\text{H}_{44}\text{ClN}_6\text{O}_5\text{S} [M+^+]: 703.28, found: 703.31.

Biological Activity Validation

c-Ceritinib retains inhibitory activity against ALK (IC50_{50} = 5 nM) and binds off-target kinases like FAK1 (IC50_{50} = 20 nM) and RSK1/2 (IC50_{50} = 275 nM). Pulldown assays with H23 lung cancer cells confirm target engagement through LC-MS/MS identification of bound kinases.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Tosyl Chloride48>99High regioselectivityMulti-step purification required
Direct Alkylation~7095Fewer stepsPotential over-alkylation
Microwave-Assisted8599Rapid reaction kineticsSpecialized equipment needed

Industrial-Scale Considerations

For kilogram-scale production, the direct alkylation method is preferred due to its simplicity and compatibility with standard reactors. Key parameters include:

  • Solvent Recovery : iPrOH is distilled and reused, reducing costs.

  • Catalyst Load : Pd(OAc)2_2 at 0.5 mol% achieves >90% conversion.

  • Environmental Impact : Avoids DMF/DMSO, aligning with green chemistry principles .

Q & A

Q. What are the standard protocols for handling and storing c-Ceritinib TFA salt to ensure experimental reproducibility?

this compound should be stored lyophilized at ≤-20°C to prevent degradation. Reconstitution requires solvents compatible with its solubility profile (e.g., DMSO for stock solutions). Residual TFA content must be quantified via HPLC or mass spectrometry, as excess TFA can interfere with biological assays . For long-term stability, avoid repeated freeze-thaw cycles and validate storage conditions using accelerated degradation studies.

Q. How does the TFA salt form influence the solubility and stability of c-Ceritinib in aqueous buffers?

TFA enhances solubility in polar solvents due to its ion-pairing properties but may reduce stability in alkaline conditions. Comparative studies with acetate or HCl salts are recommended to assess pH-dependent solubility. For aqueous assays, pre-test solubility using dynamic light scattering (DLS) to detect aggregation, and adjust buffer ionic strength to mitigate TFA-mediated interference .

Q. Table 1: Impact of Salt Forms on c-Ceritinib Solubility

Salt FormSolubility in PBS (mg/mL)Stability (pH 7.4, 25°C)
TFA2.5 ± 0.348 hours
Acetate1.8 ± 0.272 hours
HCl3.1 ± 0.424 hours
Hypothetical data based on TFA salt behavior in peptide studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values of this compound across different cell lines?

Discrepancies may arise from TFA interference, cell line heterogeneity, or assay conditions. Mitigation strategies include:

  • Salt Form Optimization : Compare TFA salt with alternative forms (e.g., acetate) to isolate TFA-specific effects.
  • Assay Controls : Include vehicle controls with equivalent TFA concentrations.
  • Data Normalization : Use internal standards (e.g., housekeeping genes) to account for cell viability variability.
  • Meta-Analysis : Apply systematic review methods to harmonize data from heterogeneous studies .

Q. What methodological approaches are recommended to minimize TFA-related toxicity in in vivo studies of c-Ceritinib?

  • Salt Conversion : Convert TFA to acetate via ion-exchange chromatography, ensuring residual TFA <1% via LC-MS validation .
  • Dose Escalation Studies : Conduct preclinical PK/PD modeling to identify TFA thresholds for toxicity.
  • Tissue Distribution Analysis : Use radiolabeled c-Ceritinib to track TFA accumulation in organs .

Q. How should researchers design experiments to account for batch-to-batch variability in this compound purity?

  • Quality Control (QC) : Require certificates of analysis (CoA) for each batch, including HPLC purity (>95%), residual solvent levels, and endotoxin testing.
  • Interbatch Comparisons : Include multiple batches in pilot studies to assess variability in potency and stability.
  • Blinded Replication : Validate key findings using independently synthesized batches to exclude batch-specific artifacts .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response data from this compound experiments?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Uncertainty Quantification : Report 95% confidence intervals for IC50 values and apply ANOVA for multi-group comparisons.
  • Outlier Detection : Use Grubbs’ test to exclude non-physiological data points caused by TFA interference .

Q. How can researchers ensure compliance with public data-sharing mandates when publishing this compound studies?

  • FAIR Principles : Deposit raw data (e.g., HPLC chromatograms, dose-response curves) in repositories like Zenodo or Figshare.
  • Metadata Documentation : Include experimental conditions (e.g., TFA concentration, storage temperature) to enable replication .

Conflict of Interest and Ethical Considerations

  • Salt Form Disclosure : Clearly state the salt form (TFA vs. alternatives) in all publications to avoid misinterpretation of bioactivity data .
  • Funding Transparency : Disclose all synthesis and purification protocols to address potential biases in commercial partnerships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
c-Ceritinib TFA salt
Reactant of Route 2
c-Ceritinib TFA salt

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